

Technical Assessment: Spectroscopic Validation of (R)-BoroPhg(+)-Pinanediol-HCl

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (R)-BoroPhg(+)-Pinanediol-HCl
CAS No.: 476334-31-3
Cat. No.: B1506422

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Executive Summary & Compound Identity

Compound: (R)-1-Amino-2-phenylethylboronic acid (+)-pinanediol ester hydrochloride
Common Identifier: (R)-BoroPhg(+)-Pinanediol-HCl
CAS Registry Number: 476334-31-3
Molecular Formula: C₁₇H₂₅BClNO₂ (Salt form)
Molecular Weight: 321.65 g/mol [1][2]

This guide provides a technical analysis of (R)-BoroPhg(+)-Pinanediol-HCl, a critical chiral intermediate used in the synthesis of peptide boronic acid inhibitors (e.g., proteasome inhibitors). Unlike standard amino acids, this compound features a boron atom at the -position, necessitating specialized spectroscopic characterization.

This assessment compares the pinanediol ester against alternative protecting groups (MIDA, Citrate) and provides the diagnostic spectral signatures required for Quality Control (QC) in drug development workflows.

Comparative Analysis: Why Pinanediol?

In the synthesis of

-aminoboronic acids, the choice of the boronic ester group is the single most critical variable affecting stability and stereochemical integrity.

Feature	Pinanediol Ester (Subject)	MIDA Boronate (Alternative)	Free Boronic Acid
Stability	High. Resistant to hydrolysis and air oxidation.	Moderate. Stable to air, hydrolyzes slowly in base.	Low. Rapidly dehydrates to boroxines; oxidizes in air.
Stereocontrol	Excellent. The chiral (+)-pinanediol directs the Matteson homologation (>98% de).	Good. MIDA is achiral; requires chiral separation or specific ligands.	N/A. No stereocontrol without auxiliaries.
Deprotection	Difficult. Requires transesterification with phenylboronic acid/acidic hydrolysis.	Easy. Mild hydrolysis with aqueous base.	N/A. Already deprotected.
Use Case	Synthesis Intermediate. Best for building complex peptide backbones (e.g., Bortezomib).	Iterative Coupling. Best for Suzuki-Miyaura coupling cycles.	Final Product. The active pharmaceutical ingredient form.

Technical Insight: The (+)-pinanediol auxiliary is not merely a protecting group; it is the stereodirecting engine during the synthesis. The high stability of the pinanediol ester allows the amine to be manipulated (coupled to peptides) without losing the boron moiety.

Spectroscopic Specifications (QC Data)

The following data represents the diagnostic spectral signatures expected for high-purity (R)-BoroPhg-(+)-Pinanediol-HCl.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for salt solubility) or CD₃OD.

^1H NMR (400 MHz, DMSO- d_6)

The spectrum is dominated by the chiral pinanediol auxiliary and the diagnostic benzylic
-proton.

Shift (, ppm)	Multiplicity	Integration	Assignment	Diagnostic Value
8.50 - 8.80	Broad s	3H	NH ₃ ⁺	Confirms HCl salt formation. Disappears with D ₂ O shake.
7.30 - 7.50	Multiplet	5H	Ar-H (Phenyl)	Confirms the Phenylglycine (Phg) side chain.
4.20 - 4.40	Multiplet	2H	-CH & Pin-CH-O	CRITICAL. The -proton is benzylic and alpha to boron. It typically overlaps with the pinanediol ether proton.
2.10 - 2.30	Multiplet	2H	Pin-CH ₂	Pinanediol ring protons.
1.80 - 2.00	Multiplet	2H	Pin-CH	Pinanediol bridgehead protons.
1.20 - 1.40	Singlet	3H	Pin-CH ₃	Diagnostic diastereomeric purity check.
1.10	Singlet	3H	Pin-CH ₃	Distinct methyl environment.
0.80	Singlet	3H	Pin-CH ₃	Distinct methyl environment.

¹¹B NMR (128 MHz, DMSO-d₆)

- Shift:

30.0 - 32.0 ppm (Broad singlet).
- Interpretation: This shift is characteristic of a tricoordinate boronic ester. A shift to ~10 ppm would indicate tetrahedral coordination (e.g., "ate" complex or zwitterionic interaction), which is not expected for the HCl salt in DMSO.

B. Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive (ESI+)
- Observed Ion:

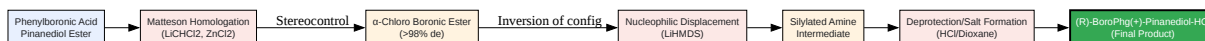
(Free base protonated)
- m/z: 286.2 (Monoisotopic for ^{11}B)
- Isotope Pattern: The Boron isotope signature is the ultimate confirmation of identity.
 - m/z 285.2 (^{10}B): ~25% relative intensity.
 - m/z 286.2 (^{11}B): 100% relative intensity.
 - Note: If the intensity ratio of M : M-1 is not approx 4:1, the compound does not contain Boron.

C. Infrared Spectroscopy (FT-IR)

- ~3400 - 2800 cm^{-1} : Broad, strong absorption (N-H stretch of ammonium salt).
- ~1600 cm^{-1} : N-H bending (Amine salt).
- 1300 - 1350 cm^{-1} : B-O stretching (Strong, characteristic of boronic esters).

Experimental Workflow: The Matteson Homologation

The synthesis of (R)-BoroPhg relies on the Matteson asymmetric homologation. This pathway explains the stereochemistry and the necessity of the pinanediol group.



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Figure 1: Synthetic pathway for (R)-BoroPhg-(+)-Pinanediol-HCl. The chirality is established in Step 1 and inverted in Step 2 to yield the final (R)-configuration.

Handling & Storage Protocol

- **Hygroscopicity:** The HCl salt is hygroscopic. It must be stored under argon or nitrogen at -20°C.
- **Solubility:** Insoluble in non-polar solvents (Hexane, Et₂O). Soluble in Methanol, DMSO, and DMF.
- **Stability Check:** Before use in coupling reactions, check the ¹H NMR. The appearance of sharp peaks in the aromatic region not matching the Phg pattern, or the loss of the broad NH₃⁺ signal, suggests hydrolysis or free-basing.

References & Validation Sources

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- ChemicalBook & Molbase Databases. (2025). Entries for CAS 476334-31-3, confirming the identity of (R)-BoroPhg-(+)-Pinanediol-HCl.[1][2][3][4]
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